molecular formula C23H19NO3 B054917 (S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid CAS No. 123016-21-7

(S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid

Cat. No.: B054917
CAS No.: 123016-21-7
M. Wt: 357.4 g/mol
InChI Key: QWFAMXAVDCZEBZ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scopolamine N-Oxide HydrobroMide Monohydrate is an organic compound with the chemical formula C17H22BrNO5. It is a derivative of scopolamine, a tropane alkaloid found in plants of the Solanaceae family. This compound functions as an antagonist of muscarinic acetylcholine receptors, inhibiting the action of acetylcholine by competitively binding to these receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Scopolamine N-Oxide HydrobroMide Monohydrate can be synthesized by oxidizing scopolamine with hydrogen peroxide in ethanol. The oxidation reaction preferentially takes an equatorial course, similar to other quaternization reactions . The resulting scopolamine N-oxide is then treated with hydrobromic acid to form the hydrobromide salt, which is subsequently crystallized to obtain the monohydrate form .

Industrial Production Methods: Industrial production of scopolamine N-oxide hydrobromide monohydrate involves the use of magnetic field-induced crystallization. This method leverages the difference in solubility between scopolamine and its hydrobromide salt, combined with the synergistic effect of a magnetic field to enhance purity and recovery rates .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in ethanol.

    Substitution: Hydrobromic acid.

Major Products:

    Oxidation: Scopolamine N-oxide.

    Substitution: Scopolamine N-oxide hydrobromide monohydrate.

Scientific Research Applications

Scopolamine N-Oxide HydrobroMide Monohydrate is widely used in scientific research due to its ability to bind to muscarinic acetylcholine receptors. Its applications include:

Mechanism of Action

Scopolamine N-Oxide HydrobroMide Monohydrate acts as a non-selective competitive inhibitor of muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a reduction in parasympathetic nervous system activity. This mechanism is responsible for its therapeutic effects, such as reducing nausea and vomiting associated with motion sickness .

Comparison with Similar Compounds

Uniqueness: Scopolamine N-Oxide HydrobroMide Monohydrate is unique due to its specific N-oxide functional group, which influences its binding characteristics and pharmacological profile. Unlike scopolamine, which is commonly used in its base form, the N-oxide hydrobromide monohydrate form provides distinct advantages in terms of stability and solubility .

Properties

CAS No.

123016-21-7

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid

InChI

InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)/t15-/m0/s1

InChI Key

QWFAMXAVDCZEBZ-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O

Synonyms

S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid
WY 50295
WY 50295K
WY-50295 tromethamine salt
WY-50295K
WY50295K

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.